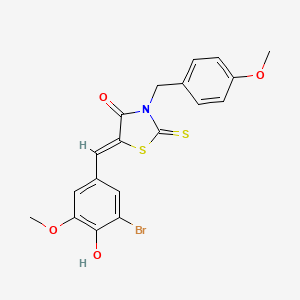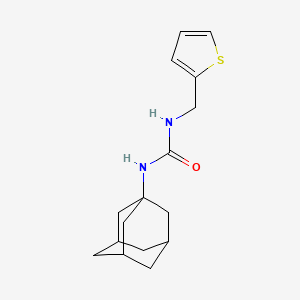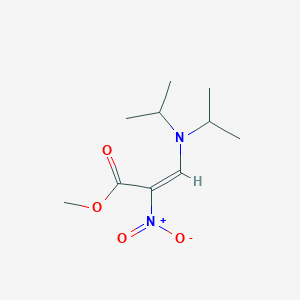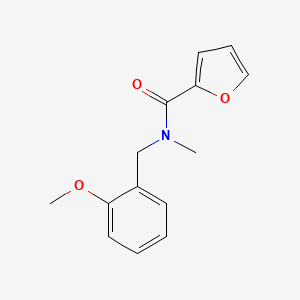
2-(4-biphenylyloxy)-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BPP or BPP-10c and is a selective antagonist for the sigma-1 receptor. This receptor is involved in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
BPP-10c has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the sigma-1 receptor, including modulation of calcium signaling, inhibition of ion channels, and regulation of protein trafficking. These effects have been studied in a variety of cell types, including neurons, glial cells, and cancer cells. BPP-10c has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of pain and addiction.
Wirkmechanismus
BPP-10c is a selective antagonist for the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in a variety of physiological and pathological processes. BPP-10c binds to the receptor and blocks its activity, leading to a variety of downstream effects. These effects include modulation of calcium signaling, inhibition of ion channels, and regulation of protein trafficking. The exact mechanism of action of BPP-10c is still being studied, but it is thought to involve interactions with other proteins and signaling pathways.
Biochemical and Physiological Effects:
BPP-10c has a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling in neurons and glial cells, leading to changes in synaptic plasticity and neuronal excitability. BPP-10c has also been shown to inhibit ion channels, leading to changes in membrane potential and cellular excitability. In addition, BPP-10c has been shown to regulate protein trafficking, leading to changes in the localization and function of specific proteins. These effects have been studied in a variety of cell types, including neurons, glial cells, and cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPP-10c has several advantages for use in lab experiments. It is a selective antagonist for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. BPP-10c is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are some limitations to the use of BPP-10c in lab experiments. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. In addition, the effects of BPP-10c on other sigma receptors and signaling pathways are not well understood, which limits its specificity in some experimental contexts.
Zukünftige Richtungen
There are several future directions for research on BPP-10c. One area of focus is the development of more selective and potent sigma-1 receptor antagonists. This would allow for more specific modulation of this receptor and could lead to new treatments for neurodegenerative diseases, pain, and addiction. Another area of focus is the study of the downstream effects of BPP-10c on specific signaling pathways and proteins. This could lead to a better understanding of the role of the sigma-1 receptor in normal physiology and disease. Finally, the development of new methods for delivering BPP-10c to specific tissues and cells could improve its effectiveness in in vivo experiments.
Synthesemethoden
The synthesis of BPP-10c involves several steps. The first step is the synthesis of 4-biphenylylboronic acid, which is then reacted with 1-chloro-4-(methylamino)butane to form the intermediate product. The intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product, BPP-10c. The synthesis method has been optimized for high yield and purity, and several variations have been reported in the literature.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-phenylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(21(24)22-19-12-14-23(2)15-13-19)25-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-11,16,19H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZYQGRHTDCPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138783.png)

![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5138825.png)


![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)